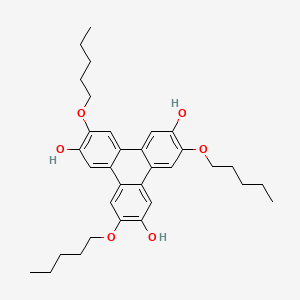
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is a chemical compound with the molecular formula C33H42O6 and a molecular weight of 534.68 . This compound is characterized by its triphenylene core structure, which is substituted with three pentyloxy groups at positions 3, 7, and 11, and three hydroxyl groups at positions 2, 6, and 10 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- typically involves the reaction of triphenylene derivatives with appropriate pentyloxy and hydroxyl substituents. One common method involves the use of pentyloxy-substituted phenols and triphenylene derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkoxy-substituted triphenylene derivatives .
Aplicaciones Científicas De Investigación
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals
Mecanismo De Acción
The mechanism of action of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl and pentyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules, influencing their structure and function . The specific pathways and targets depend on the context of its application, such as its use in biological or material science research .
Comparación Con Compuestos Similares
Similar Compounds
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)-: Similar structure but with hexyloxy groups instead of pentyloxy groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)-: A positional isomer with different substitution patterns.
Uniqueness
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C33H42O6 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
3,7,11-tripentoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C33H42O6/c1-4-7-10-13-37-31-19-25-22(16-28(31)34)26-20-32(38-14-11-8-5-2)30(36)18-24(26)27-21-33(29(35)17-23(25)27)39-15-12-9-6-3/h16-21,34-36H,4-15H2,1-3H3 |
Clave InChI |
OMZDPJXSDJLHQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)O)OCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylacetamide](/img/structure/B14781695.png)
![1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride](/img/structure/B14781713.png)
![2-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781725.png)
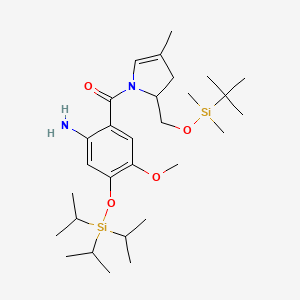
![2-[(4-Bromo-2-fluorophenyl)methyl]-3-methyl-6-phenylthiazinane 1,1-dioxide](/img/structure/B14781740.png)
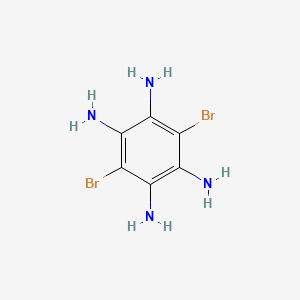
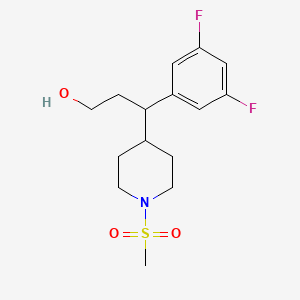
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
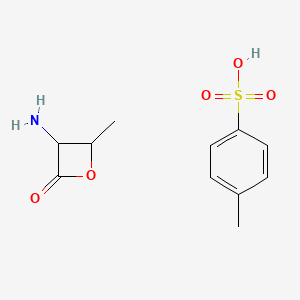
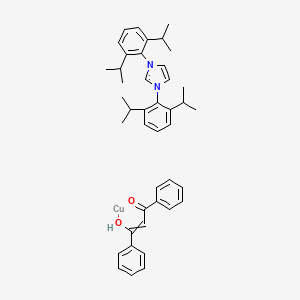
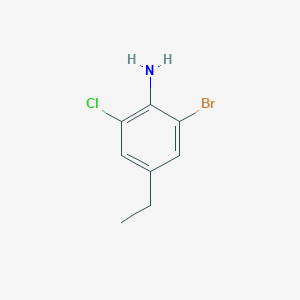
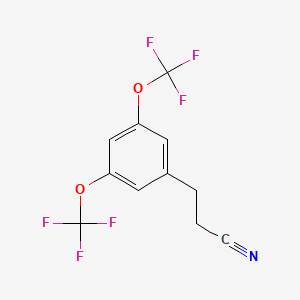
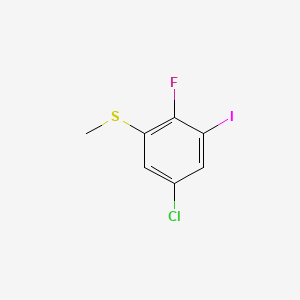
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
